molecular formula C23H25N5O3 B2406425 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide CAS No. 338408-76-7

4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide

Cat. No.: B2406425
CAS No.: 338408-76-7
M. Wt: 419.485
InChI Key: WXUORVJUXOZZSW-UHFFFAOYSA-N
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Description

4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide is a complex organic compound with a unique structure that combines a piperazine ring, an isoxazole ring, and a hydrazide group

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide are human carbonic anhydrases (hCAs) . These are zinc-containing enzymes that catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA II and hCA VII are of particular interest .

Mode of Action

This compound is an effective inhibitor of hCAs, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with both the ubiquitous hCA II and the brain-associated hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can have significant effects on various biochemical pathways, particularly those involving the regulation of pH and CO2 transport. In the brain, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hca isoforms .

Result of Action

The inhibition of hCA VII by this compound can potentially alter neuronal excitation and the regulation of pH and CO2 transport in the brain . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same active site can affect the efficacy of the compound. Additionally, factors such as pH and temperature can influence the stability of the compound and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: This step involves the reaction of benzhydryl chloride with piperazine under basic conditions to form 4-benzhydrylpiperazine.

    Isoxazole ring formation: The next step involves the cyclization of an appropriate precursor to form the isoxazole ring. This can be achieved through a reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Hydrazide formation: The final step involves the reaction of the isoxazole derivative with hydrazine to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow reactors to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Pharmacology: Research is conducted to understand its interactions with biological targets and its potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide is unique due to its combination of a piperazine ring, an isoxazole ring, and a hydrazide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16-19(20(26-31-16)22(29)25-24)23(30)28-14-12-27(13-15-28)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,21H,12-15,24H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUORVJUXOZZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)NN)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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